(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Description
This compound is a stereochemically complex furanodioxolane derivative featuring an allyl substituent at the 5-position and a hydroxyl group at the 6-position. Its molecular formula is C₁₂H₂₀O₆, with a molecular weight of 260.28 g/mol. The allyl group introduces reactivity for further functionalization, such as olefin metathesis or epoxidation, while the hydroxyl group enables hydrogen bonding and derivatization (e.g., esterification, glycosylation) .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-prop-2-enyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-5-6-7(11)8-9(12-6)14-10(2,3)13-8/h4,6-9,11H,1,5H2,2-3H3/t6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSNJGPKFATXCV-BZNPZCIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CC=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CC=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound with potential biological significance. This article delves into its biological activity, synthesizing findings from various research studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a unique tetrahydrofuro dioxole structure, which contributes to its biological properties. Its molecular formula is , and it possesses multiple stereocenters that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in cellular environments.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes such as Nicotinamide N-Methyltransferase (NNMT), which is involved in various metabolic processes and has implications in cancer biology and metabolic disorders .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
Antioxidant Activity
A study demonstrated that this compound effectively scavenged free radicals in vitro. The compound's ability to reduce oxidative stress markers was quantified using DPPH and ABTS assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 15.4 |
| ABTS | 12.9 |
Enzyme Inhibition
The inhibition of NNMT by this compound was investigated through kinetic studies. Results indicated that it acts as a competitive inhibitor.
| Kinetic Parameter | Value |
|---|---|
| 0.85 µM | |
| 50 nmol/min |
This inhibition suggests potential therapeutic applications in conditions where NNMT is overexpressed.
Antimicrobial Activity
In vitro assays were conducted against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated moderate antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 64 µg/mL |
Case Studies
-
Case Study on Cancer Metabolism : A recent study explored the effects of NNMT inhibition by this compound in cancer cell lines. The findings indicated a reduction in cell proliferation and increased apoptosis rates.
- Cell Line Used : MCF-7 (Breast Cancer)
- Results : 30% reduction in proliferation at 1 µM concentration after 48 hours.
-
Case Study on Oxidative Stress : Another investigation assessed its protective effects on neuronal cells subjected to oxidative stress.
- Model Used : SH-SY5Y cells treated with H2O2.
- Results : Significant reduction in cell death (p < 0.05) when treated with 10 µM of the compound.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of (3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is in the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in various metabolic processes and has been implicated in several diseases, including cancer and metabolic disorders. Research indicates that this compound acts as a bisubstrate inhibitor of NNMT with potent inhibitory effects. For instance, studies have shown that modifications to its structure can lead to significant increases in inhibition potency (IC50 values) against NNMT .
Prodrug Development
The compound's ability to serve as a prodrug is another area of interest. Prodrugs are pharmacologically inactive compounds that metabolize into active drugs within the body. The structural features of this compound allow for the design of esterase-sensitive prodrugs that can enhance bioavailability and target delivery of therapeutic agents .
Synthetic Methodologies
The synthesis of this compound involves various methodologies that are valuable for academic research. Techniques such as reductive amination and DIBAL-H reductions are commonly employed to create derivatives that can be tested for biological activity. These synthetic pathways not only contribute to the understanding of reaction mechanisms but also provide insights into designing new compounds with tailored properties .
Case Studies
Chemical Reactions Analysis
Allylation Reaction
The allylation of (3aR,5R,6S)-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-6-ol involves several steps:
-
Deprotonation : Sodium hydride is added to the alcohol to generate an alkoxide.
-
Nucleophilic Attack : The alkoxide then attacks the electrophilic carbon of allyl bromide.
-
Protonation : The resulting alkoxide is protonated to yield the allylated product.
Reaction Scheme:
Dioxole Ring Formation
The synthesis of the dioxole ring can involve:
-
Condensation Reaction : A diol reacts with a carbonyl compound under acidic conditions to form the dioxole structure.
General Reaction:
Yields and Purification
The yields for these reactions vary based on conditions such as temperature and solvent used. Typical yields reported for the allylation reaction are around 80% to 95% when optimized conditions are applied.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectral Properties of Key Analogues
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
